5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinyl group, a bromophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phthalazinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a nucleophilic substitution reaction where a bromophenylamine is reacted with the phthalazinyl core.
Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonation reaction, where a sulfonyl chloride is reacted with the amine group of the intermediate compound.
Final coupling with tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the intermediate with a tetrahydrofuran derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant antimicrobial activity.
Uniqueness
5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its diverse range of applications in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C26H25BrN4O3S |
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Molecular Weight |
553.5 g/mol |
IUPAC Name |
5-[4-(4-bromoanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H25BrN4O3S/c1-17-8-9-18(15-24(17)35(32,33)28-16-21-5-4-14-34-21)25-22-6-2-3-7-23(22)26(31-30-25)29-20-12-10-19(27)11-13-20/h2-3,6-13,15,21,28H,4-5,14,16H2,1H3,(H,29,31) |
InChI Key |
GDXIDYBIPLBDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
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